4,5-Diamino-2-chlorobenzonitrile
CAS No.: 497147-90-7
Cat. No.: VC0042569
Molecular Formula: C7H6ClN3
Molecular Weight: 167.596
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497147-90-7 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.596 |
| IUPAC Name | 4,5-diamino-2-chlorobenzonitrile |
| Standard InChI | InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 |
| Standard InChI Key | UWSZKJXTQGXNCK-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1N)N)Cl)C#N |
Introduction
4,5-Diamino-2-chlorobenzonitrile is an organic compound with the chemical formula C7H6ClN3 and a molecular weight of 167.6 g/mol . It is a derivative of benzonitrile, featuring two amino groups and a chlorine atom attached to the benzene ring. This compound is of interest in various fields, including chemistry and pharmaceutical research, due to its unique structure and potential applications.
Chemical Applications
This compound can serve as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity makes it useful for various chemical transformations, including substitution and reduction reactions.
Biological Applications
While specific biological applications of 4,5-Diamino-2-chlorobenzonitrile are not extensively documented, compounds with similar structures are investigated for their potential in medicinal chemistry, including antimicrobial and anticancer research. The amino groups and halogen atoms in such compounds can interact with biological targets, influencing enzyme activity or receptor binding.
Safety and Handling
Handling 4,5-Diamino-2-chlorobenzonitrile requires caution due to potential hazards associated with its chemical properties. Safety data sheets recommend appropriate protective measures, including gloves and eye protection, when handling this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume